![molecular formula C21H21F3N4O3 B2682879 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097892-45-8](/img/structure/B2682879.png)
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H21F3N4O3 and its molecular weight is 434.419. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- P(DTP-Ph-Pyr) exhibited reversible electrochromic behavior, transitioning from an orange color in the neutral state to blue in the oxidized state. It demonstrated a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) .
- The compound’s efficacy in reducing blood glucose levels suggests potential applications in preventing and treating disorders related to elevated plasma glucose. These include type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Electrochromic Materials
Antidiabetic Potential
Antimicrobial Activity
Mechanism of Action
Target of Action
Compounds with an imidazole ring, such as “1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione”, are often involved in various biological activities. They can interact with different targets in the body, including enzymes, receptors, and ion channels .
Mode of Action
The interaction between the compound and its target can lead to changes in the function of the target, which can result in therapeutic effects. The specific mode of action would depend on the exact nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cellular metabolism .
properties
IUPAC Name |
1-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)14-28-18(29)13-27(20(28)31)17-7-11-26(12-8-17)19(30)15-3-5-16(6-4-15)25-9-1-2-10-25/h1-6,9-10,17H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLOUBCOPSVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
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